![molecular formula C29H31NO4 B14139766 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate CAS No. 89067-34-5](/img/structure/B14139766.png)
4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an octyloxy group, a cyanophenyl group, and a benzoate ester linkage, making it a versatile molecule in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(4-cyanophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitro, halogenated, or other substituted aromatic derivatives.
Applications De Recherche Scientifique
4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. For example, the nitrile group can form hydrogen bonds with amino acid residues in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
- 4-(Octyloxy)-4-biphenylcarbonitrile
- 4-Cyanophenyl 4-[(6-acryloyloxy)hexyl]oxybenzoate
- 4-(Octyloxy)phenyl 4-(octyloxy)benzoate
Comparison: 4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate is unique due to its combination of an octyloxy group and a cyanophenyl group, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in material science and organic synthesis .
Propriétés
Numéro CAS |
89067-34-5 |
|---|---|
Formule moléculaire |
C29H31NO4 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
(4-octoxyphenyl) 4-[(4-cyanophenyl)methoxy]benzoate |
InChI |
InChI=1S/C29H31NO4/c1-2-3-4-5-6-7-20-32-26-16-18-28(19-17-26)34-29(31)25-12-14-27(15-13-25)33-22-24-10-8-23(21-30)9-11-24/h8-19H,2-7,20,22H2,1H3 |
Clé InChI |
BNTSGVRDFZEPEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


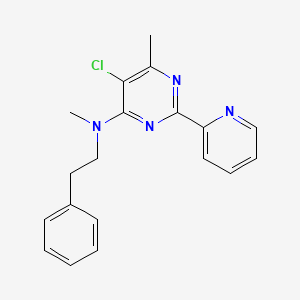
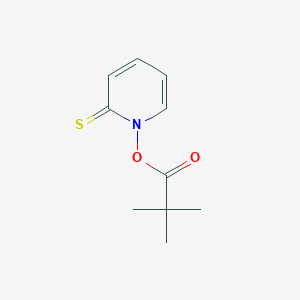
![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
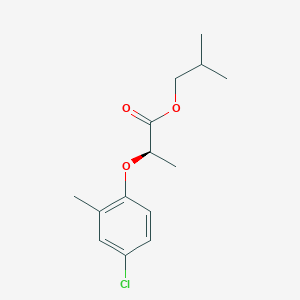
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14139705.png)
![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
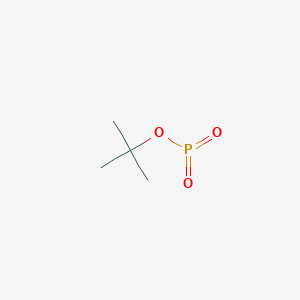
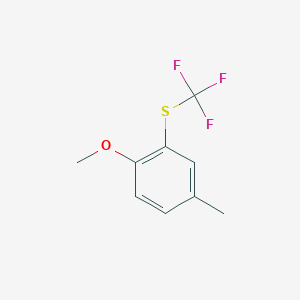
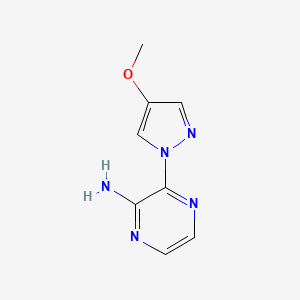
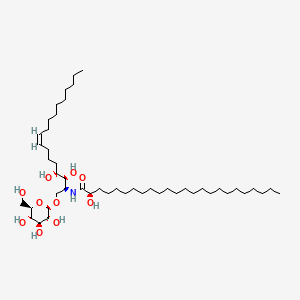
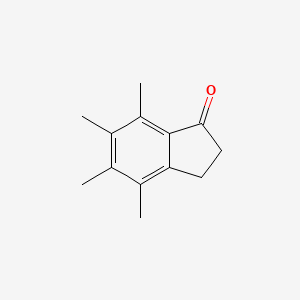
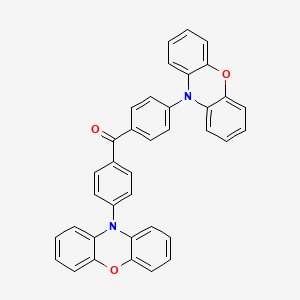
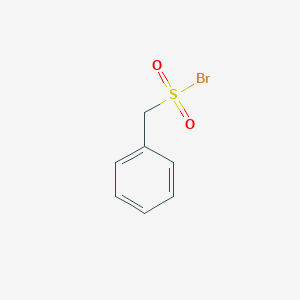
![N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetohydrazide](/img/structure/B14139757.png)
